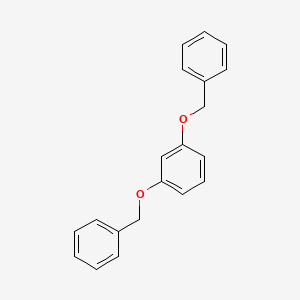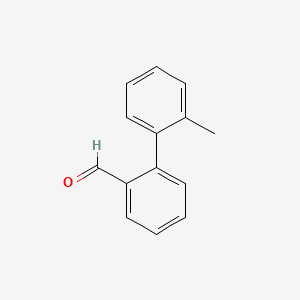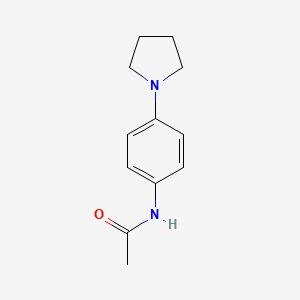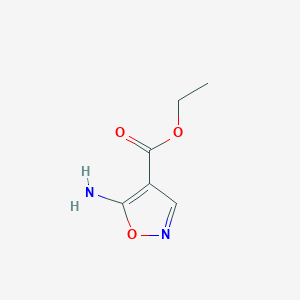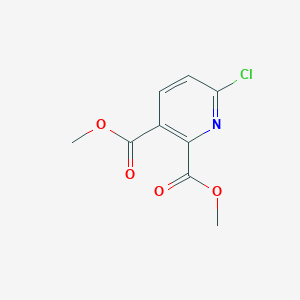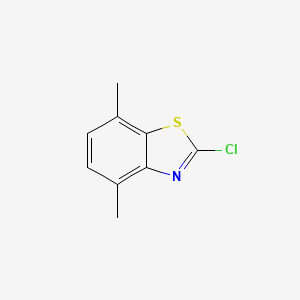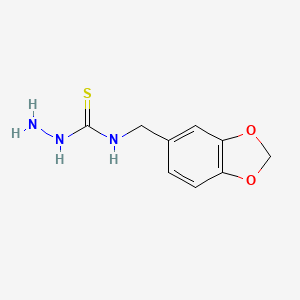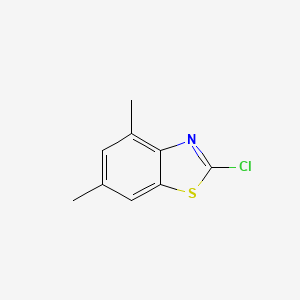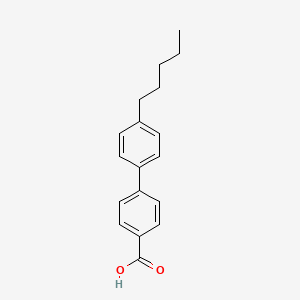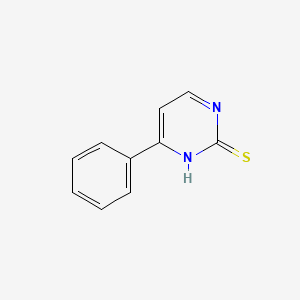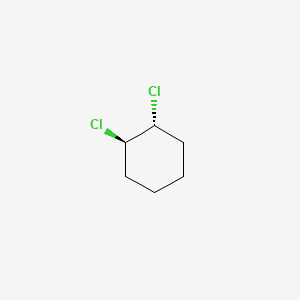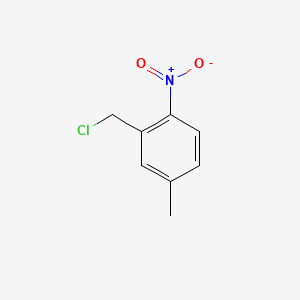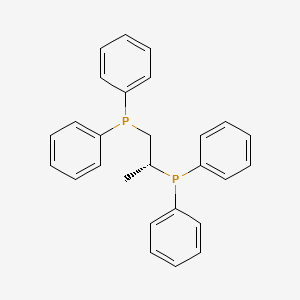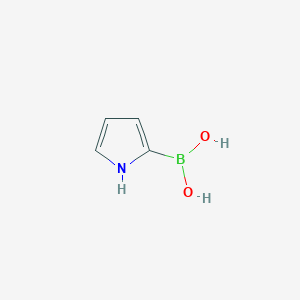
2-Pyrrolylboronic acid
描述
2-Pyrrolylboronic acid is a boronic acid derivative that has become increasingly popular in recent years due to its potential uses in various fields of research and industry .
Synthesis Analysis
Boronic acids, including 2-Pyrrolylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The synthesis of these compounds is a well-studied area of chemistry .
Molecular Structure Analysis
The molecular formula of 2-Pyrrolylboronic acid is C4H6BNO2 . It has an average mass of 110.91 Da . The structure of the molecule includes a boronic acid group attached to a pyrrole ring .
Chemical Reactions Analysis
Boronic acids, including 2-Pyrrolylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications .
Physical And Chemical Properties Analysis
The boiling point of 2-Pyrrolylboronic acid is predicted to be 356.0±34.0 °C . Its density is predicted to be 1.28±0.1 g/cm3 . The compound is expected to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
科学研究应用
-
- Boronic acids, including 2-Pyrrolylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .
- The methods of application involve the interaction of boronic acids with these substances, leading to changes that can be detected and measured .
- The outcomes of these applications are the ability to detect and measure the presence of certain substances, which can be useful in various fields such as environmental monitoring, medical diagnostics, and industrial process control .
-
- Boronic acids are used in biological labelling due to their ability to interact with diols, which are common in biological molecules .
- The methods of application typically involve attaching the boronic acid to a biological molecule, which can then be detected due to the properties of the boronic acid .
- The outcomes of these applications can include the ability to track the movement of biological molecules, understand their functions, and detect changes in their levels .
-
Protein Manipulation and Modification
- Boronic acids have been used for protein manipulation and modification .
- The methods of application often involve the interaction of boronic acids with proteins, leading to changes in the proteins’ structure or function .
- The outcomes of these applications can include the development of new therapeutic agents, the study of protein function, and the manipulation of proteins for various research purposes .
-
- Boronic acids have been used in separation technologies .
- The methods of application often involve using boronic acids as part of a separation process, where they can selectively bind to certain substances and allow them to be separated from a mixture .
- The outcomes of these applications can include the ability to separate complex mixtures, which can be useful in fields such as chemical synthesis, environmental monitoring, and medical diagnostics .
-
- Boronic acids have been used in the development of therapeutics .
- The methods of application often involve using boronic acids as part of a drug molecule, where they can interact with biological targets in a specific way .
- The outcomes of these applications can include the development of new drugs for treating various diseases .
-
Electrophoresis of Glycated Molecules
- Boronic acids have been used for electrophoresis of glycated molecules .
- The methods of application often involve using boronic acids to interact with glycated molecules, allowing them to be separated by electrophoresis .
- The outcomes of these applications can include the ability to separate and analyze glycated molecules, which can be useful in fields such as medical diagnostics and biochemical research .
-
Building Materials for Microparticles for Analytical Methods
- Boronic acids are used as building materials for microparticles for analytical methods .
- The methods of application often involve using boronic acids to create microparticles that can be used in various analytical methods .
- The outcomes of these applications can include the development of new analytical methods and tools .
-
Polymers for the Controlled Release of Insulin
- Boronic acids are used in polymers for the controlled release of insulin .
- The methods of application often involve incorporating boronic acids into polymers, which can then interact with insulin and control its release .
- The outcomes of these applications can include the development of new treatments for diabetes .
-
Fluorination/Trifluoromethylation Methods
- Boronic acids, including 2-Pyrrolylboronic acid, are used in fluorination/trifluoromethylation methods .
- The methods of application often involve using boronic acids in reactions that result in the fluorination or trifluoromethylation of other compounds .
- The outcomes of these applications can include the synthesis of new fluorinated or trifluoromethylated compounds .
-
Synthesis of Fluorinated Pyrroles
- Boronic acids, including 2-Pyrrolylboronic acid, are used in the synthesis of fluorinated pyrroles .
- The methods of application often involve using boronic acids in reactions that result in the synthesis of fluorinated pyrroles .
- The outcomes of these applications can include the synthesis of new fluorinated pyrrole compounds .
-
Synthesis of Biphenyls via Suzuki Reaction
- Boronic acids are valued by organic chemists for their important role in the synthesis of biphenyls via a palladium (0) catalysed cross-coupling reaction with aryl halides (Suzuki reaction) .
- The methods of application often involve using boronic acids in reactions that result in the synthesis of biphenyls .
- The outcomes of these applications can include the synthesis of new biphenyl compounds .
-
Synthesis of Fluorinated Pyrroles
- Boronic acids, including 2-Pyrrolylboronic acid, are used in the synthesis of fluorinated pyrroles .
- The methods of application often involve using boronic acids in reactions that result in the synthesis of fluorinated pyrroles .
- The outcomes of these applications can include the synthesis of new fluorinated pyrrole compounds .
-
Synthesis of Fluoropyrrole Derivatives
- Fluoropyrrole derivatives are important anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, Angiotensin II receptor antagonists used in therapy for treating hypertension .
- The methods of application often involve using boronic acids in reactions that result in the synthesis of fluoropyrrole derivatives .
- The outcomes of these applications can include the synthesis of new fluoropyrrole derivative compounds .
-
Synthesis of Fluorinated Heterocycles
- Boronic acids, including 2-Pyrrolylboronic acid, are used in the synthesis of fluorinated heterocycles .
- The methods of application often involve using boronic acids in reactions that result in the synthesis of fluorinated heterocycles .
- The outcomes of these applications can include the synthesis of new fluorinated heterocycle compounds .
安全和危害
未来方向
Boronic acids, including 2-Pyrrolylboronic acid, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research may focus on developing new chemistries using boron to fuel emergent sciences .
属性
IUPAC Name |
1H-pyrrol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSQZHEAXPENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400625 | |
| Record name | 2-Pyrrolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolylboronic acid | |
CAS RN |
763120-43-0 | |
| Record name | 2-Pyrrolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



